molecular formula C10H19ClN2O2 B2496657 2-Chloro-N-[[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl]acetamide CAS No. 2411242-66-3

2-Chloro-N-[[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl]acetamide

Cat. No. B2496657
CAS RN: 2411242-66-3
M. Wt: 234.72
InChI Key: KSUVOSZRLHDGGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-[[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl]acetamide is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CMPI-13 and belongs to the class of N-substituted pyrrolidine derivatives.

Mechanism of Action

The mechanism of action of CMPI-13 is not fully understood. However, it is believed to act as a modulator of the GABA-A receptor. This receptor is involved in the regulation of neuronal excitability and is a target for many drugs used to treat anxiety and epilepsy. CMPI-13 has been shown to enhance the binding of GABA to the receptor, leading to an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects
CMPI-13 has been shown to have several biochemical and physiological effects. It has been found to reduce the release of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. CMPI-13 has also been shown to increase the levels of the neurotransmitter GABA, leading to an increase in inhibitory neurotransmission. In addition, CMPI-13 has been shown to have analgesic effects, reducing pain sensitivity.

Advantages and Limitations for Lab Experiments

One advantage of using CMPI-13 in lab experiments is its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties, making it a potential candidate for the treatment of various diseases. Another advantage is its ability to modulate the GABA-A receptor, which is a target for many drugs used to treat anxiety and epilepsy.
One limitation of using CMPI-13 in lab experiments is its limited solubility in water. This can make it difficult to administer in vivo. Another limitation is its potential toxicity. Although CMPI-13 has been shown to be relatively safe, further studies are needed to determine its long-term effects.

Future Directions

There are several future directions for the study of CMPI-13. One direction is to further investigate its mechanism of action. Although it is believed to act as a modulator of the GABA-A receptor, the exact mechanism is not fully understood. Another direction is to explore its potential therapeutic applications. CMPI-13 has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties, but further studies are needed to determine its efficacy in treating various diseases. Finally, future studies should focus on the development of new derivatives of CMPI-13 with improved solubility and efficacy.

Synthesis Methods

The synthesis of CMPI-13 involves the reaction of 2-chloro-N-methylacetamide with 1-(2-methoxyethyl)pyrrolidine-3-carboxaldehyde in the presence of a base. The reaction yields a white solid that can be purified by recrystallization. The purity of the compound can be confirmed by using analytical techniques such as NMR, IR, and MS.

Scientific Research Applications

CMPI-13 has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. CMPI-13 has also been shown to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-chloro-N-[[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19ClN2O2/c1-15-5-4-13-3-2-9(8-13)7-12-10(14)6-11/h9H,2-8H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUVOSZRLHDGGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(C1)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl]acetamide

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